molecular formula C18H18BrN3O2S B6477590 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2640960-66-1

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B6477590
CAS No.: 2640960-66-1
M. Wt: 420.3 g/mol
InChI Key: ZJVABPKMEVUSGO-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a synthetic organic compound that features a bromine atom, a sulfonamide group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can engage in further coupling reactions, particularly at the bromine site, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The sulfonamide group is known for its presence in various drugs, suggesting possible applications in developing new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide: Lacks the methyl group on the pyrazole ring.

    2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide: Substitutes chlorine for bromine.

    N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide: Lacks the halogen atom.

Uniqueness

The presence of both the bromine atom and the methylated pyrazole ring makes 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide unique

Properties

IUPAC Name

2-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S/c1-22-17(11-12-20-22)15-8-6-14(7-9-15)10-13-21-25(23,24)18-5-3-2-4-16(18)19/h2-9,11-12,21H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVABPKMEVUSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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